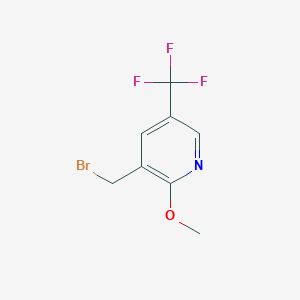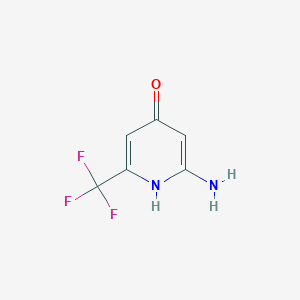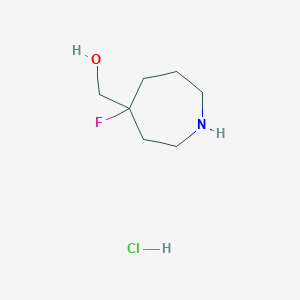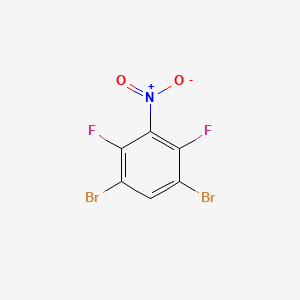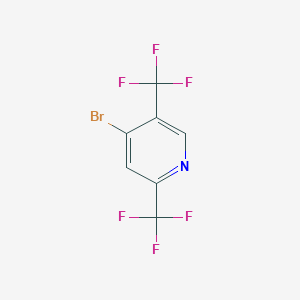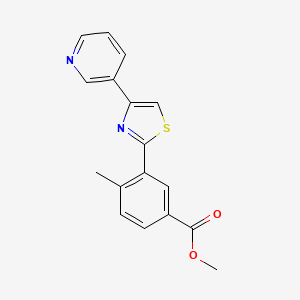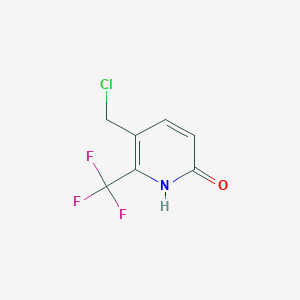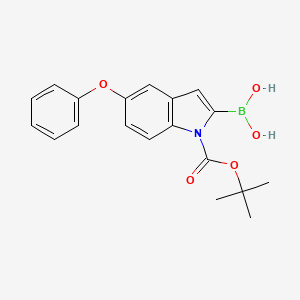
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid
Vue d'ensemble
Description
The compound is a boronic acid derivative with a tert-butoxycarbonyl (Boc) protected indole structure . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the Boc group is typically introduced to amines using di-tert-butyl dicarbonate in the presence of a base . The boronic acid group could potentially be introduced through a metal-catalyzed borylation reaction .Molecular Structure Analysis
The molecular structure likely consists of an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), substituted at the 2-position with a boronic acid group and at the 5-position with a phenoxy group. The nitrogen of the indole is likely protected with a Boc group .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions . Boronic acids are known to undergo Suzuki-Miyaura cross-coupling reactions in the presence of a palladium catalyst .Applications De Recherche Scientifique
Use in Organic Synthesis
As a Tert-Butoxycarbonylation Agent : This compound has been employed as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process is chemoselective and yields high under mild conditions (Saito, Ouchi, & Takahata, 2006).
In Mono Suzuki-Miyaura Cross-Coupling : It has been used in the first example of mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with boronic acid, leading to the synthesis of non-symmetrical 2,5-disubstituted pyrroles (Beaumard, Dauban, & Dodd, 2010).
In the Preparation of Indoles and Oxindoles : This compound is instrumental in the preparation of N-(tert-butoxycarbonyl)indoles and oxindoles, important intermediates in organic synthesis (Clark et al., 1991).
Applications in Polymer Chemistry
In Polymer Materials Chemistry : The tert-butoxycarbonyl (BOC) group of this compound is widely used in the field of polymer materials chemistry for the protection of functional groups. It plays a crucial role in the synthesis and stabilization of polymers with specific properties (Jing, Suzuki, & Matsumoto, 2019).
In the Synthesis of tert-Butyl Esters : This compound has been used in a novel protocol to synthesize tert-butyl esters from boronic acids or boronic acid pinacol esters, which is significant in the development of new materials and chemicals (Li et al., 2014).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds have been used as inhibitors of enzymes such as indoleamine-2,3-dioxygenase 1 (ido1) and dna polymerase gamma . These enzymes play crucial roles in various biological processes, including immune response and DNA replication, respectively .
Mode of Action
It is known that the compound contains a tert-butoxycarbonyl (boc) group, which is a common protecting group used in organic synthesis . The Boc group can be selectively removed under certain conditions, revealing the functional group it was protecting . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of peptides , suggesting that this compound may also be involved in peptide-related biochemical pathways.
Result of Action
It is known that similar compounds have been used as inhibitors of certain enzymes , suggesting that this compound may also have inhibitory effects.
Action Environment
It is known that the deprotection of the boc group can take place under room temperature conditions , suggesting that temperature could be an important environmental factor for this compound.
Propriétés
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenoxyindol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO5/c1-19(2,3)26-18(22)21-16-10-9-15(25-14-7-5-4-6-8-14)11-13(16)12-17(21)20(23)24/h4-12,23-24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMCWYXICMXKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid | |
CAS RN |
2096331-36-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




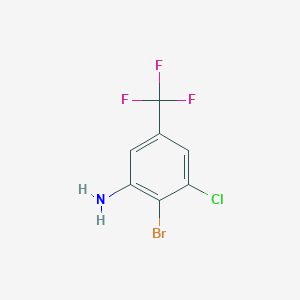
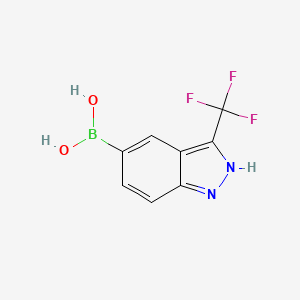
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine](/img/structure/B1447329.png)
